

Nky80: A Comparative Guide to an Adenylyl Cyclase Inhibitor

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Compound of Interest

Compound Name: Nky80

Cat. No.: B1679023

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This guide provides a comprehensive comparison of the experimental results of **Nky80**, a potent inhibitor of adenylyl cyclase (AC), with other commonly used AC inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of research tools for studying cAMP signaling pathways.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Nky80** and its alternatives against a panel of transmembrane adenylyl cyclase isoforms. Lower IC₅₀ values indicate higher potency.

Target Isoform	Nky80 IC50 (μM)	SQ22,536 IC50 (μM)	MDL-12,330A IC50 (μM)
AC1	91	440	Data not available
AC2	780	>1000	Data not available
AC3	94	>1000	Data not available
AC4	110	>1000	Data not available
AC5	7.7	17	~250
AC6	17	Data not available	Data not available
AC7	810	>1000	Data not available
AC8	>1000	>1000	Data not available
AC9	>1000	>1000	Data not available

Experimental Protocols

In Vitro Adenylyl Cyclase Activity Assay

This protocol describes the measurement of adenylyl cyclase activity in response to inhibitors using membranes from HEK293 cells expressing a specific AC isoform.

1. Preparation of HEK293 Cell Membranes:

- Culture HEK293 cells expressing the desired adenylyl cyclase isoform to ~80-90% confluency.
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
- Disrupt the cells using a Dounce homogenizer or sonication on ice.
- Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

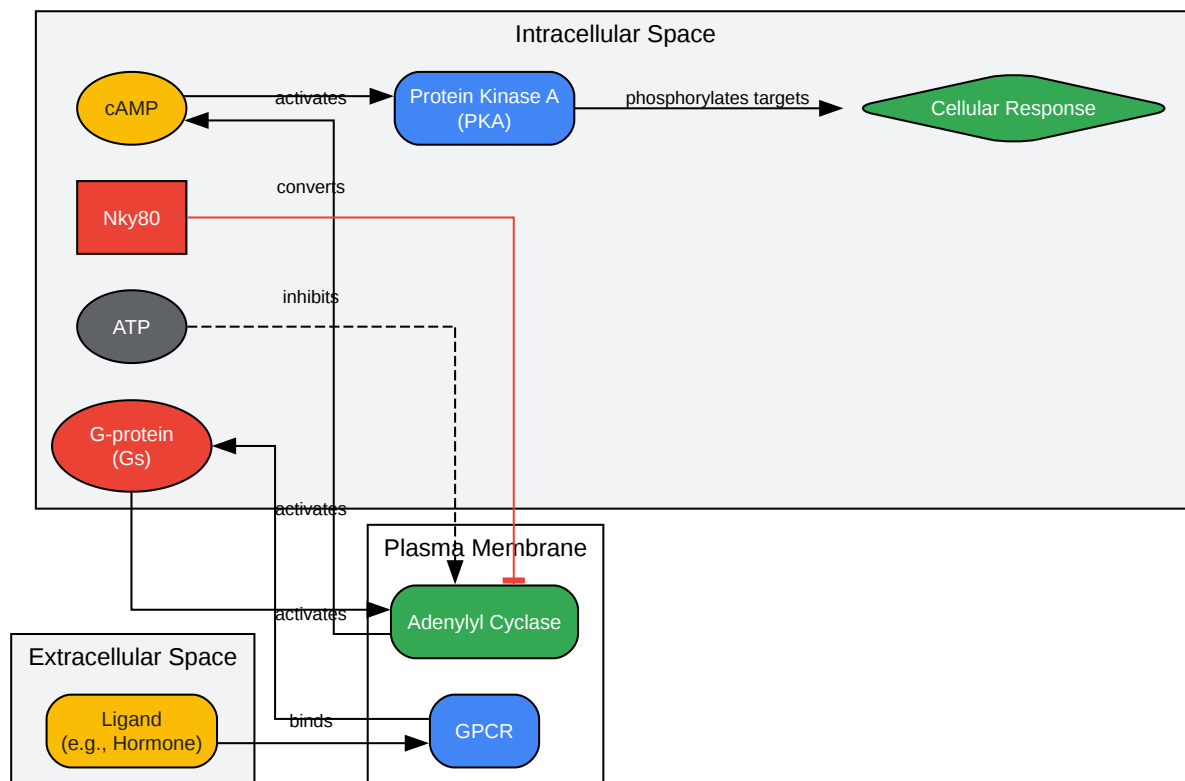
- Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with the lysis buffer and resuspend in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

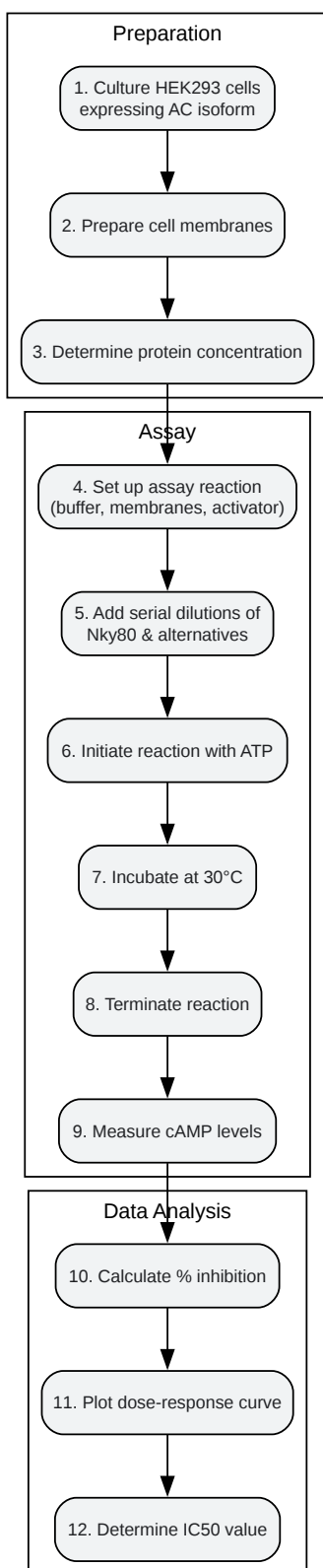
2. Adenylyl Cyclase Activity Assay:

- The assay is typically performed in a final volume of 100 μ L containing the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, and an ATP regenerating system like creatine kinase/phosphocreatine).
- Add the prepared cell membranes (containing the AC enzyme) to the assay mixture.
- To stimulate AC activity, an activator such as Forskolin (for most AC isoforms) or a Gs-coupled receptor agonist can be included.
- Add varying concentrations of **Nky80** or other inhibitors to the assay wells.
- Initiate the reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
- Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
- Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
- Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of Adenylyl Cyclase





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